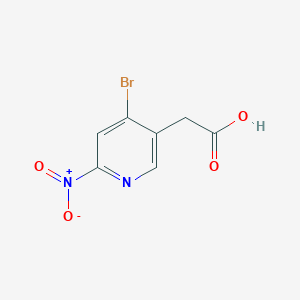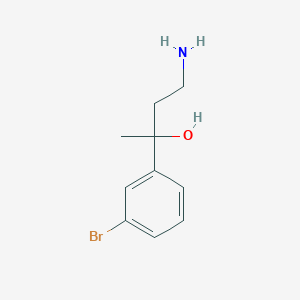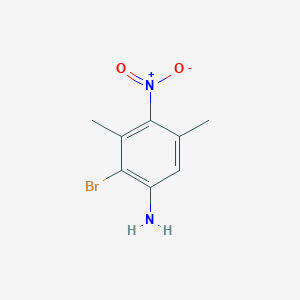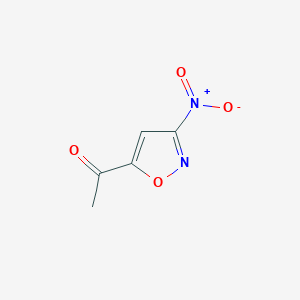
Diethyl(2-fluoroethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-fluoroethyl)amine is an organic compound with the molecular formula C6H14FN It is a secondary amine where the nitrogen atom is bonded to two ethyl groups and one 2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(2-fluoroethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of diethylamine with 2-fluoroethyl bromide under basic conditions. The reaction proceeds as follows: [ \text{(C2H5)2NH + BrCH2CH2F} \rightarrow \text{(C2H5)2NCH2CH2F + HBr} ]
The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-fluoroethyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reductive Amination: The compound can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reductive Amination: Reducing agents like sodium borohydride or lithium aluminum hydride in the presence of an acid catalyst
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reductive Amination: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Diethyl(2-fluoroethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of diethyl(2-fluoroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. In receptor binding studies, it can mimic or block the action of natural ligands, thereby modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
2-Fluoroethylamine: A primary amine with a 2-fluoroethyl group attached to the nitrogen atom.
N,N-Diethyl-2-fluoroacetamide: A compound with similar structural features but with an acetamide group instead of an amine group.
Uniqueness
Diethyl(2-fluoroethyl)amine is unique due to the presence of both diethyl and 2-fluoroethyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to participate in specific interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H14FN |
|---|---|
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
N,N-diethyl-2-fluoroethanamine |
InChI |
InChI=1S/C6H14FN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3 |
Clave InChI |
MSPKPLPEMDTDDF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)


![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

